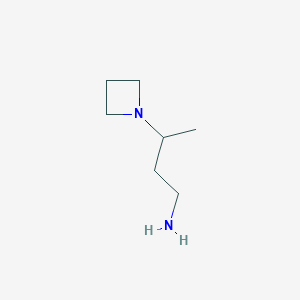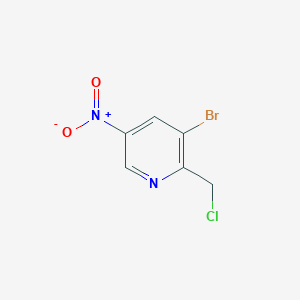![molecular formula C6H2BrClN2S B13647009 2-Bromo-7-chlorothiazolo[4,5-c]pyridine](/img/structure/B13647009.png)
2-Bromo-7-chlorothiazolo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-7-chlorothiazolo[4,5-c]pyridine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring.
Preparation Methods
The synthesis of 2-Bromo-7-chlorothiazolo[4,5-c]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of a pyridine derivative with a thiazole precursor under specific conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-Bromo-7-chlorothiazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-7-chlorothiazolo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Bromo-7-chlorothiazolo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-Bromo-7-chlorothiazolo[4,5-c]pyridine can be compared with other thiazole-pyridine derivatives, such as:
- 2-Bromo-4-chloro-6-aza-1,3-benzothiazole
- 2-Bromo-7-chloro[1,3]thiazolo[5,4-c]pyridine
These compounds share similar structural features but may differ in their reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties .
Properties
Molecular Formula |
C6H2BrClN2S |
|---|---|
Molecular Weight |
249.52 g/mol |
IUPAC Name |
2-bromo-7-chloro-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H2BrClN2S/c7-6-10-4-2-9-1-3(8)5(4)11-6/h1-2H |
InChI Key |
ZXFVYNKJLPYJMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)Cl)SC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(SP-4-1)-[29H,31H-Phthalocyanine-2,9,16,23-tetraminato(2-)-|EN29,|EN30,|EN31,|EN32]zinc](/img/structure/B13646932.png)
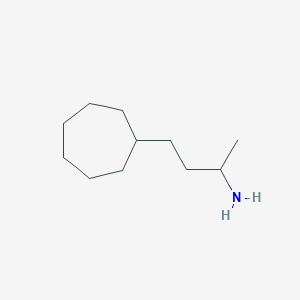
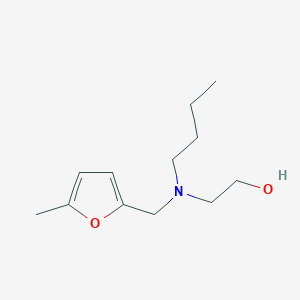
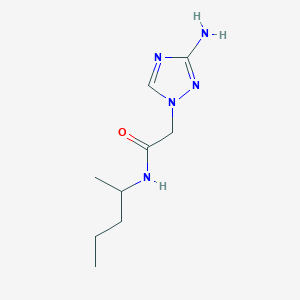
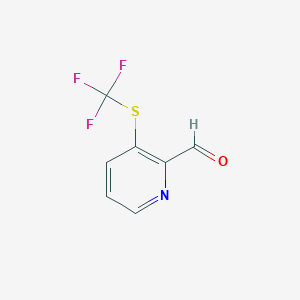

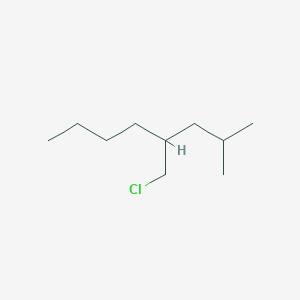


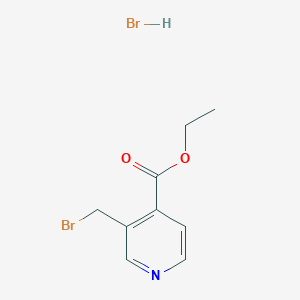
![4-[2,5-didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646989.png)

